![molecular formula C19H35N5O7 B158916 メチル (2S)-2-[[(2S)-2-[[(2S)-4-アミノ-2-[[(2S,3R)-2-アミノ-3-ヒドロキシブタノイル]アミノ]-4-オキソブタノイル]アミノ]-3-メチルブタノイル]アミノ]-3-メチルブタノアート CAS No. 131696-94-1](/img/structure/B158916.png)

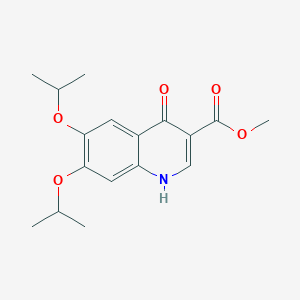

メチル (2S)-2-[[(2S)-2-[[(2S)-4-アミノ-2-[[(2S,3R)-2-アミノ-3-ヒドロキシブタノイル]アミノ]-4-オキソブタノイル]アミノ]-3-メチルブタノイル]アミノ]-3-メチルブタノアート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

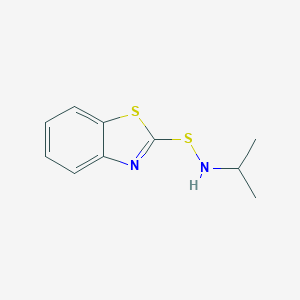

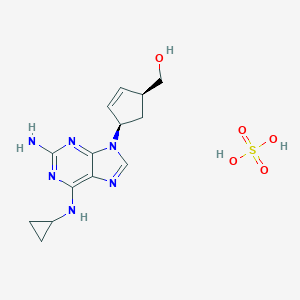

Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate is a useful research compound. Its molecular formula is C19H35N5O7 and its molecular weight is 445.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

入手可能な情報に基づくと、「H-Thr-Asn-Val-Val-OMe」の科学研究における応用について、特にユニークな応用を中心に包括的な分析を紹介します。

疾患メカニズムの研究

ペプチドは、生体経路を模倣または阻害することができるため、疾患メカニズムの研究や潜在的な治療標的の特定に役立つツールとなります。

これらの応用は、ペプチドが科学研究において一般的に果たす役割に基づいており、検索結果から推測されます . 「H-Thr-Asn-Val-Val-OMe」に関する具体的な研究は見つかりませんでしたが、この化合物はペプチドであるため、同様の状況で使用される可能性があります。

特性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29)/t10-,11+,13+,14+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNARUNJLGFXUOM-GCPZOVCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

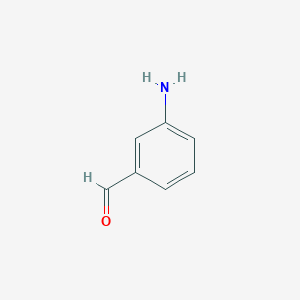

Q1: What is the significance of studying peptide fragments like H-Thr-Asn-Val-Val-OMe in relation to the larger protein Eglin c?

A1: Eglin c, a 70 amino acid residue protein, exhibits potent inhibitory activity against several serine proteases, including leukocyte elastase, cathepsin G, and α-chymotrypsin [, ]. Studying smaller peptide fragments of Eglin c, such as H-Thr-Asn-Val-Val-OMe, allows researchers to pinpoint specific regions within the larger protein sequence responsible for interacting with and inhibiting these enzymes. This information is crucial for understanding the structure-activity relationship of Eglin c and potentially designing more targeted protease inhibitors.

Q2: How does the inhibitory profile of H-Thr-Asn-Val-Val-OMe differ from that of the full Eglin c protein? What does this tell us about the enzyme-inhibitor interactions?

A2: Research demonstrates that while Eglin c potently inhibits leukocyte elastase, cathepsin G, and α-chymotrypsin, the fragment H-Thr-Asn-Val-Val-OMe specifically inhibits only leukocyte elastase, showing no effect on cathepsin G or α-chymotrypsin [, ]. This key finding suggests that the interaction sites on Eglin c for each of these enzymes are distinct. The fact that H-Thr-Asn-Val-Val-OMe (representing residues 60-63 of Eglin c) selectively inhibits leukocyte elastase implies that this region of the protein plays a crucial role in binding to and inhibiting this specific protease. Further investigation into the binding interactions of this fragment with leukocyte elastase could provide valuable insights for designing more potent and specific inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI)](/img/structure/B158861.png)